5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one is a chemical compound belonging to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position, a hydroxyl group at the 6-position, and a methylamino group at the 2-position of the dihydropyrimidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the methylamino group through a substitution reaction. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyl-6-oxo-2-(methylamino)-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 5-ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-hydroxy-2-phenyl-3,4-dihydropyrimidin-4-one: Similar structure but with a phenyl group instead of a methylamino group.
5-Ethyl-6-hydroxy-2-(dimethylamino)-3,4-dihydropyrimidin-4-one: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to the presence of the methylamino group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-5(11)9-7(8-2)10-6(4)12/h3H2,1-2H3,(H3,8,9,10,11,12) |
InChI Key |
BKNGJMMFTWBUML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC)O |
Origin of Product |
United States |
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